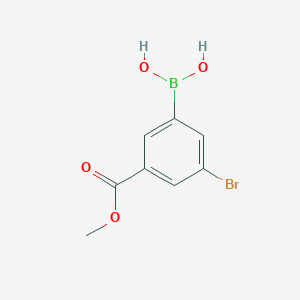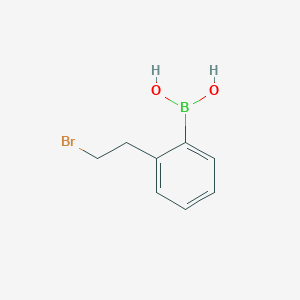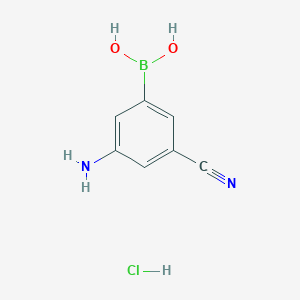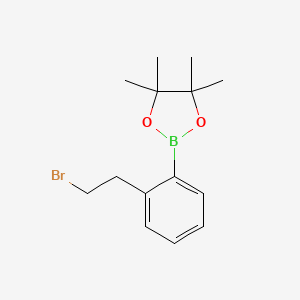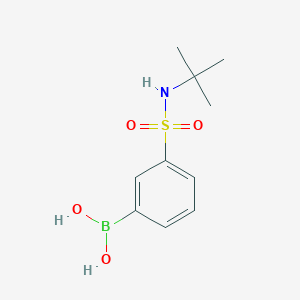
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Übersicht
Beschreibung
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound is Cl.CN©C(C(O)=O)c1cccc(F)c1 . This indicates that the compound contains a dimethylamino group (N(CH3)2), a 3-fluorophenyl group (c1cccc(F)c1), and an acetic acid group (C(O)=O).Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Photophysical Studies and Fluorescent Probing
- Synthesis of Aryl- and Alkylanilines : The irradiation of haloanilines like 4-chloro-N,N-dimethylaniline leads to heterolytic dehalogenation, forming compounds such as 4-(dimethylamino)biphenyl, which are key in photophysical studies (Fagnoni, Mella, & Albini, 1999).
- Fluorescent Probing : Using donor–acceptor-substituted biphenyls like 4-dimethylamino-4′-cyano-substituted biphenyls, researchers have developed sensitive fluorescent probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).
Chemical Analysis and Detection
- Detection of Germanium : p-Dimethylaminophenylfluorone, a related compound, is used in the spectrophotometric determination of germanium in chemical analysis, highlighting the importance of similar structures in analytical chemistry (Campe & Hoste, 1961).
- Nerve Agent Detection : The structure of 5'-(dimethylamino)-2'-formyl-N-hydroxy-[1,1'-biphenyl]-2-carboxamide (PTS), a fluorescent "light-up" probe, has been used for the detection of nerve agent mimics, demonstrating the application of dimethylamino compounds in security and defense (Huo et al., 2019).
Biological and Environmental Studies
- Study of Water Dipolar Relaxation in Cells : Compounds like 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) are used to study dipolar relaxation in cells, tissues, and biomimetic systems, showing the utility of dimethylamino compounds in understanding cellular environments (Otaiza-González et al., 2022).
- Measurement of Hydrogen Peroxide in Seawater : The dimerization of compounds like (p-hydroxyphenyl)acetic acid by hydrogen peroxide, in the presence of peroxidase, is a method used for measuring hydrogen peroxide in seawater, indicating the environmental applications of similar structures (Miller & Kester, 1988).
Chemical Synthesis and Modification
- Generation of Structurally Diverse Libraries : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally similar to the query compound, are used as starting materials in alkylation and ring closure reactions, generating diverse chemical libraries (Roman, 2013).
- Catalysis of Ester Hydrolysis : N-(2-dimethylaminoethyl)acetohydroxamic acid, a compound incorporating a dimethylamino group, catalyzes the hydrolysis of esters, showing the catalytic properties of such compounds in chemical reactions (Gruhn & Bender, 1975).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKRZXORYYRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



